IC50 value of CP-664511 for VCAM-1 interaction
IC50 value of CP-664511 for VCAM-1 interaction
Decoding the Sub-Nanomolar Efficacy of CP-664511: A Technical Whitepaper on α4β1/VCAM-1 Antagonism
Executive Summary
The targeted disruption of leukocyte trafficking remains a cornerstone in the pharmacological management of chronic inflammatory and allergic diseases. Among the most critical mediators of this process is the interaction between the α4β1 integrin (VLA-4) and Vascular Cell Adhesion Molecule-1 (VCAM-1). This technical guide provides an in-depth analysis of CP-664511, a highly potent, orally active small-molecule antagonist of α4β1[1]. With an exceptional in vitro IC50 of 0.52 nM, CP-664511 represents a benchmark in integrin antagonism, demonstrating profound efficacy in mitigating pulmonary eosinophilia[2].
The Mechanistic Landscape: α4β1 and VCAM-1 in Leukocyte Trafficking
To understand the efficacy of CP-664511, one must first examine the biological architecture of the α4β1/VCAM-1 axis. The very late antigen-4 (VLA-4, or α4β1) is an integrin heterodimer predominantly expressed on the surface of leukocytes, including eosinophils, monocytes, and lymphocytes[3].
During an inflammatory response, pro-inflammatory cytokines stimulate the endothelium to upregulate the expression of VCAM-1[4]. The binding of α4β1 to domains 1 and 4 of VCAM-1 facilitates the tethering, rolling, and firm adhesion of leukocytes to the vascular wall, an essential prerequisite for transendothelial migration into inflamed tissues[4][5]. CP-664511 acts by competitively binding to α4β1, providing steric hindrance that neutralizes its ability to dock with VCAM-1, thereby arresting the inflammatory cascade at the vascular interface[6][7].
Mechanism of CP-664511 antagonizing α4β1/VCAM-1 interaction to prevent leukocyte infiltration.
Pharmacological Profile & Quantitative Metrics
The structural optimization of CP-664511 yields a sub-nanomolar binding affinity that significantly outperforms earlier generation compounds. In comparative studies, CP-664511 demonstrated an IC50 of 0.52 nM, whereas structural analogs like CP-609643 exhibited an IC50 of 38.5 nM[2]. This high potency allows for lower systemic dosing, reducing the likelihood of off-target effects while maintaining robust in vivo efficacy.
Table 1: Quantitative Pharmacological Profile of α4β1 Antagonists
| Compound | Target Axis | In Vitro IC50 (nM) | In Vivo Efficacy (Max Inhibition) | Administration Route |
| CP-664511 | α4β1 / VCAM-1 | 0.52 | ~60% reduction in BAL eosinophils | s.c. (1-10 mg/kg), i.t. (ED50 = 2 µg/kg)[2][8] |
| CP-609643 | α4β1 / VCAM-1 | 38.5 | Dose-dependent reduction | i.t.[2] |
| Natalizumab | α4β1 / VCAM-1 | N/A (mAb) | High (Clinical Standard) | i.v.[6] |
Methodological Framework: Self-Validating Protocols
As application scientists, the integrity of our data relies on the robustness of our experimental design. The following methodologies detail the exact workflows used to determine the IC50 of CP-664511 and validate its in vivo efficacy. Every protocol is engineered as a self-validating system to ensure absolute trustworthiness.
Protocol A: In Vitro Competitive Binding Assay (IC50 Determination)
This assay is designed to quantify the concentration of CP-664511 required to inhibit 50% of α4β1 binding to VCAM-1[1][2].
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Step 1: Plate Functionalization. Coat 96-well microtiter plates with recombinant human VCAM-1 (1 µg/mL) overnight at 4°C.
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Causality: Immobilizing VCAM-1 accurately mimics the apical surface of an activated endothelial layer, providing a physiologically relevant substrate that free-floating assays cannot replicate[4].
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Step 2: Complex Assembly. Introduce fluorescently labeled Jurkat cells (which endogenously express high levels of α4β1) alongside serial dilutions of CP-664511 (ranging from 0.01 nM to 100 nM).
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Causality: Utilizing whole cells rather than truncated, purified integrin fragments ensures that α4β1 remains in its native, heterodimeric conformation embedded within a lipid bilayer, preserving true physiological binding kinetics.
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Step 3: Self-Validation Controls. Run a vehicle-only negative control (establishing 0% inhibition) and a saturating concentration of a known monoclonal antibody antagonist, such as Natalizumab, as a positive control (establishing 100% inhibition)[6]. Calculate the Z'-factor; the assay is only validated if Z' > 0.5.
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Step 4: Quantification. Wash away unbound cells and measure retained fluorescence. Fit the resulting data to a four-parameter logistic (4PL) non-linear regression model to derive the IC50 of 0.52 nM[1][2].
Protocol B: In Vivo Murine Model of Pulmonary Eosinophilia
To confirm that the sub-nanomolar in vitro potency translates to physiological efficacy, CP-664511 is evaluated in a murine model of allergic asthma[2].
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Step 1: Sensitization and Challenge. Sensitize C57BL/6 mice via intraperitoneal injection of Ovalbumin (OVA) adsorbed to Alum, followed by an aerosolized OVA challenge on days 21-23.
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Causality: This classical model reliably induces localized VCAM-1 upregulation and subsequent eosinophil infiltration, directly interrogating the α4β1/VCAM-1 axis under inflammatory stress[2].
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Step 2: Compound Administration. Administer CP-664511 via subcutaneous injection (1-10 mg/kg) or intratracheal instillation (ED50 = 2 µg/kg) 1 hour prior to the OVA challenge[2][8].
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Step 3: Bronchoalveolar Lavage (BAL) Analysis. 24 hours post-challenge, perform BAL and quantify eosinophils via flow cytometry.
Step-by-step experimental workflow from in vitro IC50 determination to in vivo efficacy validation.
Therapeutic Implications & Future Directions
The translation of CP-664511's in vitro potency (0.52 nM) to robust in vivo efficacy (~60% reduction in eosinophilia) underscores the therapeutic viability of small-molecule VLA-4 antagonists[2]. By effectively blocking the α4β1/VCAM-1 interaction, CP-664511 holds significant promise for the research and potential management of asthma and allergic airway diseases[1][7]. Future drug development efforts can leverage this self-validating methodological framework to screen next-generation integrin modulators with enhanced pharmacokinetic profiles.
Sources
- 1. Integrin | DC Chemicals [dcchemicals.com]
- 2. Pulmonary eosinophilia in a murine model of allergic inflammation is attenuated by small molecule alpha4beta1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VCAM-1 and VLA-4 Modulate Dendritic Cell IL-12p40 Production in Experimental Visceral Leishmaniasis | PLOS Pathogens [journals.plos.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. rcsb.org [rcsb.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CP-664511 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
